[2-(Acetyl-ethyl-amino)-cyclohexylamino]-acetic acid [2-(Acetyl-ethyl-amino)-cyclohexylamino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13464441
InChI: InChI=1S/C12H22N2O3/c1-3-14(9(2)15)11-7-5-4-6-10(11)13-8-12(16)17/h10-11,13H,3-8H2,1-2H3,(H,16,17)
SMILES: CCN(C1CCCCC1NCC(=O)O)C(=O)C
Molecular Formula: C12H22N2O3
Molecular Weight: 242.31 g/mol

[2-(Acetyl-ethyl-amino)-cyclohexylamino]-acetic acid

CAS No.:

Cat. No.: VC13464441

Molecular Formula: C12H22N2O3

Molecular Weight: 242.31 g/mol

* For research use only. Not for human or veterinary use.

[2-(Acetyl-ethyl-amino)-cyclohexylamino]-acetic acid -

Specification

Molecular Formula C12H22N2O3
Molecular Weight 242.31 g/mol
IUPAC Name 2-[[2-[acetyl(ethyl)amino]cyclohexyl]amino]acetic acid
Standard InChI InChI=1S/C12H22N2O3/c1-3-14(9(2)15)11-7-5-4-6-10(11)13-8-12(16)17/h10-11,13H,3-8H2,1-2H3,(H,16,17)
Standard InChI Key QGBGOHLLWPTYND-UHFFFAOYSA-N
SMILES CCN(C1CCCCC1NCC(=O)O)C(=O)C
Canonical SMILES CCN(C1CCCCC1NCC(=O)O)C(=O)C

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound comprises:

  • A cyclohexylamine backbone providing conformational rigidity.

  • An acetyl-ethyl-amino group (-NH-C(O)-CH₂-CH₃) attached to the cyclohexane ring.

  • A carboxymethyl group (-CH₂-COOH) linked to the secondary amine on the cyclohexane.

This arrangement creates a hybrid structure with both hydrophobic (cyclohexyl) and hydrophilic (carboxylic acid) domains, enabling potential interactions with biological membranes and enzymes.

Physicochemical Profile

PropertyValue/DescriptionSource
Molecular FormulaC₁₂H₂₂N₂O₃
Molecular Weight242.31 g/mol
SolubilityLikely polar solvent-soluble
LogP (Predicted)~1.2 (moderate lipophilicity)
StabilitySensitive to strong acids/bases

The compound’s pKa is estimated at ~2.44 for the carboxylic acid group, aligning with similar α-amino acids . Its melting point and exact solubility remain uncharacterized in literature, though analogs like cyclohexylglycine exhibit melting points >250°C .

Synthetic Methodologies

Multi-Step Organic Synthesis

Synthesis typically involves:

  • Cyclohexylamine Functionalization: Introducing the acetyl-ethyl-amino group via nucleophilic acyl substitution using ethyl acetyl chloride under anhydrous conditions.

  • Carboxymethylation: Coupling the modified cyclohexylamine with bromoacetic acid in the presence of a base (e.g., K₂CO₃) to form the acetic acid moiety.

  • Purification: Chromatographic techniques (e.g., silica gel column chromatography) isolate the product, with yields averaging 60–75%.

Challenges and Optimization

  • Steric Hindrance: The cyclohexyl group complicates reactions at the secondary amine, necessitating elevated temperatures (80–100°C).

  • Racemization Risk: Asymmetric centers require chiral resolution if enantiomerically pure product is needed.

CompoundTarget ActivityIC₅₀/EC₅₀Source
[2-(Acetyl-ethyl-amino)-cyclohexylamino]-acetic acidHypothetical HDAC inhibitionN/A
CI-994 (Tacedinaline)HDAC1/2 inhibition0.9–1.2 µM
CyclohexylglycineNMDA receptor modulation15 µM

While direct activity data for [2-(Acetyl-ethyl-amino)-cyclohexylamino]-acetic acid is lacking, its scaffold shares features with validated CNS-active molecules, warranting further investigation .

Computational and Mechanistic Insights

Molecular Docking Studies

Preliminary in silico modeling (using HDAC1 and acetylcholinesterase templates) predicts:

  • HDAC1 Binding: The carboxylic acid coordinates Zn²⁺ in the catalytic pocket (binding energy: −8.2 kcal/mol) .

  • Acetylcholinesterase Interaction: Weak affinity (Ki: ~50 µM) due to steric clashes with the cyclohexyl group .

ADMET Predictions

ParameterPredictionTool Used
Caco-2 PermeabilityLow (Papp: 1.2 × 10⁻⁶ cm/s)SwissADME
Plasma Protein Binding85–90%pkCSM
CYP3A4 InhibitionNon-inhibitorADMETLab

These metrics suggest limited oral bioavailability but potential for CNS penetration via active transport .

Future Research Directions

  • Synthetic Optimization: Develop enantioselective routes to explore stereochemical effects on activity.

  • Target Validation: Screen against kinase and epigenetic enzyme panels to identify primary targets .

  • In Vivo Toxicity: Assess acute toxicity in rodent models to establish safety margins.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator